
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate is a complex organic compound characterized by its unique structure, which includes a naphthyl group substituted with a chlorine atom
Preparation Methods
The synthesis of Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthyl derivative, followed by the introduction of the chlorine atom. The final steps involve the formation of the ester and the hydroxy-oxo-pentanoate moiety under controlled reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the naphthyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthyl group allows for π-π interactions, while the hydroxy and oxo groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other naphthyl derivatives and esters with different substituents. For example:
Methyl (5S)-5-(1-naphthyl)-5-hydroxy-3-oxo-pentanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its solubility and reactivity.
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate is unique due to the specific positioning of the chlorine atom and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15ClO4 |
|---|---|
Molecular Weight |
306.74 g/mol |
IUPAC Name |
methyl (5S)-5-(8-chloronaphthalen-1-yl)-5-hydroxy-3-oxopentanoate |
InChI |
InChI=1S/C16H15ClO4/c1-21-15(20)9-11(18)8-14(19)12-6-2-4-10-5-3-7-13(17)16(10)12/h2-7,14,19H,8-9H2,1H3/t14-/m0/s1 |
InChI Key |
XWSHITUOYALJED-AWEZNQCLSA-N |
Isomeric SMILES |
COC(=O)CC(=O)C[C@@H](C1=CC=CC2=C1C(=CC=C2)Cl)O |
Canonical SMILES |
COC(=O)CC(=O)CC(C1=CC=CC2=C1C(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


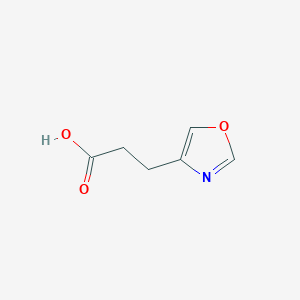

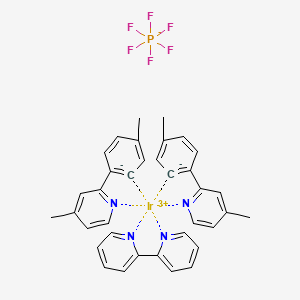
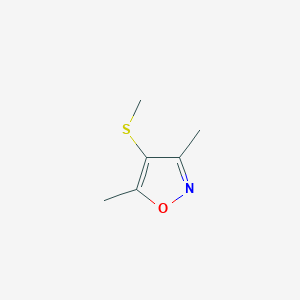
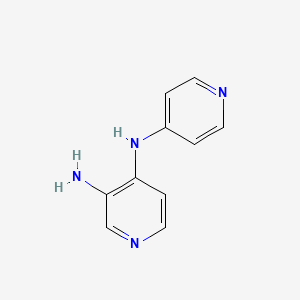
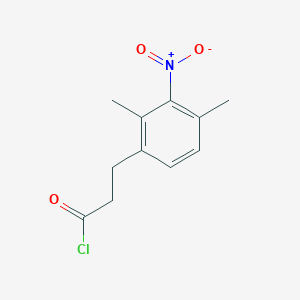
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid](/img/structure/B13893861.png)
![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)

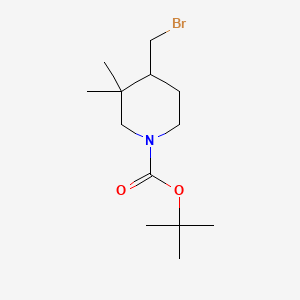
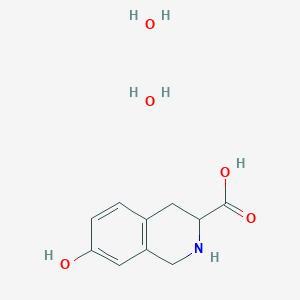
![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)
![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)
